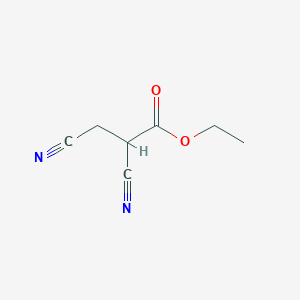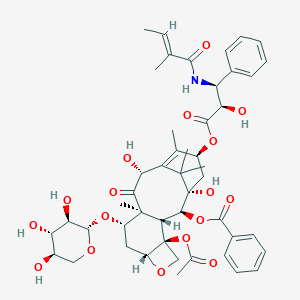
2,3-Diciano propionato de etilo
Descripción general
Descripción
El metil-piperidino-pirazol es un antagonista sintético, no esteroideo y altamente selectivo del receptor de estrógeno alfa (ERα). Se utiliza en la investigación científica para estudiar la función de este receptor. El compuesto tiene una selectividad 200 veces mayor para el receptor de estrógeno alfa que para el receptor de estrógeno beta y una selectividad 1000 veces mayor para bloquear la transcripción de genes mediada por el receptor de estrógeno alfa en relación con la del receptor de estrógeno beta .
Aplicaciones Científicas De Investigación
El metil-piperidino-pirazol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como antagonista selectivo en estudios que involucran el receptor de estrógeno alfa.
Biología: El compuesto se utiliza para estudiar el papel del receptor de estrógeno alfa en varios sistemas biológicos.
Safety and Hazards
Ethyl 2,3-dicyanopropionate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . Protective measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
Ethyl 2,3-dicyanopropionate is used for R&D purposes . A green preparation process has been developed to reduce the safety risk in the production process, greatly reduce the energy consumption of industrial production, greatly reduce the emission of wastewater and tail gas, and achieve the effects of green synthesis, energy conservation, and emission reduction .
Mecanismo De Acción
El metil-piperidino-pirazol ejerce sus efectos uniéndose selectivamente al receptor de estrógeno alfa e inhibiendo su activación transcripcional. El compuesto se dirige al dominio de homología del receptor tipo Toll/interleucina-1 de MyD88, una proteína adaptadora citoplasmática involucrada en la señalización del receptor tipo Toll. Esta interacción evita el reclutamiento de miembros de la familia de quinasas IRAK y la ligasa de ubiquitina E3 TRAF6, inhibiendo así la respuesta inflamatoria .
Métodos De Preparación
El metil-piperidino-pirazol se prepara a partir de un metil-pirazol-triol, un triol de pirazol . La ruta sintética implica la ciclocondensación de hidrazinas con compuestos 1,3-dicarbonílicos o sus equivalentes 1,3-dielectrófilos sintéticos . Los métodos de producción industrial suelen implicar el uso de una adición radical seguida de una ciclización intramolecular para obtener el esqueleto de pirazol en condiciones suaves con una amplia tolerancia de grupo .
Análisis De Reacciones Químicas
El metil-piperidino-pirazol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Se puede reducir utilizando agentes reductores comunes.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los átomos de nitrógeno del anillo de pirazol. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. .
Comparación Con Compuestos Similares
El metil-piperidino-pirazol es único en su alta selectividad para el receptor de estrógeno alfa en comparación con el receptor de estrógeno beta. Los compuestos similares incluyen:
- Gliceolina
- Propilpirazoltriol
- Diarilpropionitrilo
- Prinaberel
- Liquiritigenina
- Menerba
- PHTPP
- (R,R)-Tetrahidrocriseno Estos compuestos también interactúan con los receptores de estrógeno, pero difieren en su selectividad y actividades biológicas específicas .
Propiedades
IUPAC Name |
ethyl 2,3-dicyanopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6(5-9)3-4-8/h6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZOLWMDTPEVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443934 | |
| Record name | ethyl 2,3-dicyanopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40497-11-8 | |
| Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40497-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2,3-dicyanopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of ethyl 2,3-dicyanopropionate in chemical synthesis?
A1: Ethyl 2,3-dicyanopropionate is primarily used as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds like pyrazoles. These pyrazole derivatives often exhibit biological activity and are explored for their potential as insecticides and pharmaceuticals. [, , , , ]
Q2: Can you provide an example of a specific synthesis pathway using ethyl 2,3-dicyanopropionate?
A2: One example is the synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole. This involves reacting 2,6-dichloro-4-trifluoromethylamine with nitrosyl sulphuric acid, followed by a reaction with ethyl 2,3-dicyanopropionate in acetic acid. [, , ] This pyrazole derivative is a crucial intermediate in the production of several insecticides. []
Q3: How efficient is the synthesis of ethyl 2,3-dicyanopropionate itself?
A3: Recent research highlights a new method for synthesizing ethyl 2,3-dicyanopropionate with high purity (98%) and yield (90%). This new process involves reacting ethyl cyanoacetate with paraformaldehyde and cyanide at a controlled temperature (5 ± 1 °C) followed by extraction with dichloroethane. This method minimizes side reactions and significantly improves yield compared to conventional processes. [, ]
Q4: The papers mention "trifluoromethyl-containing pyrazoles" as potential insecticides. Why are these compounds of interest?
A4: Incorporating fluorine, specifically trifluoromethyl groups, into molecules can drastically alter their physical, chemical, and biological properties. [] These alterations often lead to enhanced biological activity, making trifluoromethyl-containing pyrazoles particularly interesting for insecticide development. [, ]
Q5: The research mentions characterizing synthesized compounds using various spectroscopic techniques. What kind of information do these techniques provide?
A5: Spectroscopic techniques like IR, ¹H NMR, ¹³C NMR, and MS are routinely used to confirm the identity and purity of synthesized compounds. IR spectroscopy provides information about the functional groups present in the molecule. NMR spectroscopy elucidates the structure and connectivity of atoms within the molecule. Mass spectrometry helps determine the molecular weight and formula. [, ]
Q6: Several papers describe the crystal structures of synthesized compounds. Why is determining crystal structure important?
A6: Determining the crystal structure of a compound provides valuable insights into its three-dimensional conformation and arrangement of molecules in the solid state. [, , ] This information can be crucial for understanding the compound's properties, including its stability, solubility, and potential interactions with biological targets.
Q7: Are there any environmental concerns regarding ethyl 2,3-dicyanopropionate or its derivatives?
A7: While the provided research focuses primarily on synthesis and characterization, it's important to acknowledge potential environmental concerns related to any chemical compound and its byproducts. Further research on the ecotoxicological effects and degradation pathways of ethyl 2,3-dicyanopropionate and its derivatives is crucial to assess and mitigate any negative environmental impacts. Sustainable synthesis strategies and responsible waste management practices are also essential for minimizing the environmental footprint of these compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)



![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)
